FECF is a reactive molecule with the chemical formula ClCOOCH2CH2F (CAS Number: 462-27-1) []. It belongs to the class of chloroformate esters, known for their ability to modify proteins by forming covalent bonds with hydroxyl groups on amino acid side chains. The significance of FECF lies in its ability to selectively modify cysteine residues in proteins, a crucial step in various proteomic techniques [].
The key features of FECF's structure include:
The primary reaction of FECF involves its interaction with protein cysteine residues. The thiol group (SH) of cysteine acts as a nucleophile, attacking the carbonyl carbon of FECF. This leads to the displacement of the chlorine atom and the formation of a stable S-carboxyalkyl (thioester) linkage between FECF and the cysteine residue (Equation 1) [].
ClCOOCH2CH2F + HS-Protein → Protein-S-COOCH2CH2F + HCl(FECF) (Cysteine) (Thioester)
Limited data exists on the specific physical and chemical properties of FECF. However, based on similar chloroformate esters, it is expected to be a colorless liquid with a boiling point around 200°C and poor solubility in water. FECF is likely moisture sensitive and decomposes readily in the presence of water to release hydrochloric acid (HCl) [].
As mentioned earlier, FECF modifies proteins by forming thioester linkages with cysteine residues. This modification can serve various purposes in proteomic research:
Flammable;Corrosive;Acute Toxic